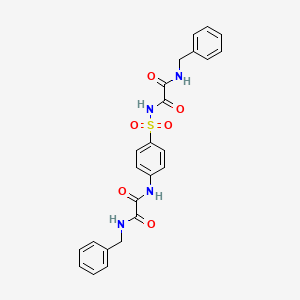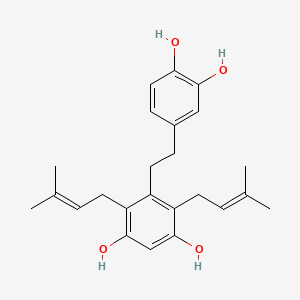
Gancaonin R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gancaonin R is a naturally occurring compound belonging to the class of organic compounds known as stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. It has been detected in herbs and spices and is known for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
. Specific synthetic routes and reaction conditions for Gancaonin R are not extensively documented in the literature.
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural occurrence in Glycyrrhiza uralensis. Extraction from the plant material remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Gancaonin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the 1,2-diphenylethylene moiety .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of stilbenes and their derivatives.
Biology: Gancaonin R exhibits inhibitory activity against Bacillus subtilis and estrogen-like activity.
Industry: This compound can be used as a biomarker for the consumption of certain herbs and spices.
Mechanism of Action
The mechanism of action of Gancaonin R involves its interaction with various molecular targets and pathways. It exhibits estrogen-like activity by binding to estrogen receptors, which may influence gene expression and cellular functions . Additionally, its inhibitory activity against Bacillus subtilis suggests a potential mechanism involving the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Gancaonin R is unique among stilbenes due to its specific structural features and biological activities. Similar compounds include:
Liquiritigenin: A flavanone with estrogenic activity.
Isobavachin: A prenylflavanone with cytotoxic activity.
Sigmoidin B: Another prenylflavanone with biological activity.
This compound stands out due to its higher binding affinity for estrogen receptors compared to other phytoestrogens like genistein and daidzein .
Properties
CAS No. |
134958-53-5 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[2-(3,4-dihydroxyphenyl)ethyl]-4,6-bis(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H30O4/c1-15(2)5-9-19-18(11-7-17-8-12-21(25)24(28)13-17)20(10-6-16(3)4)23(27)14-22(19)26/h5-6,8,12-14,25-28H,7,9-11H2,1-4H3 |
InChI Key |
QFAPONVNJTUMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)CC=C(C)C)CCC2=CC(=C(C=C2)O)O)C |
melting_point |
142 - 144 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


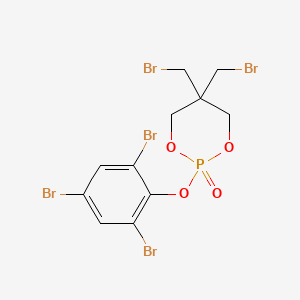
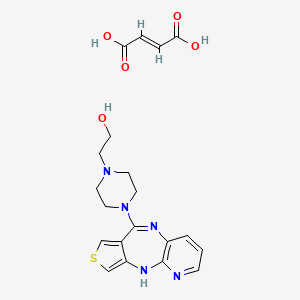

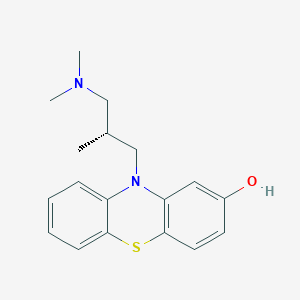
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
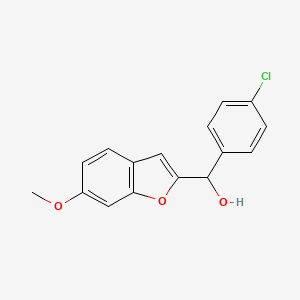
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
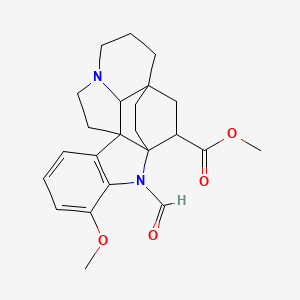

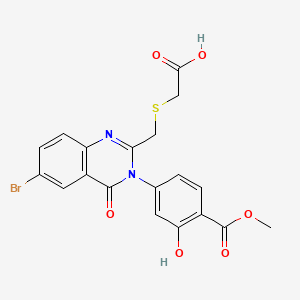

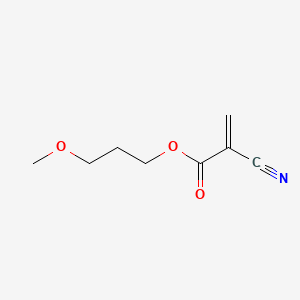
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
